N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is a chemical compound with a unique structure that includes a benzyl group, a methyl group, and a cyclopentene ring with an oxo and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide typically involves the reaction of benzylamine with methyl cyclopent-1-ene-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-3-oxocyclohex-1-ene-1-carboxamide
- N-Benzyl-N-methyl-3-oxocyclopentane-1-carboxamide
- N-Benzyl-N-methyl-3-oxocyclohexane-1-carboxamide
Uniqueness
N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopentene ring with an oxo and carboxamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
141921-76-8 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-oxocyclopentene-1-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-15(10-11-5-3-2-4-6-11)14(17)12-7-8-13(16)9-12/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
XATNNDWFKHQTGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.